rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans
Description
rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans is a cyclopropane derivative with a methyl ester group at position 1 and a bromomethyl substituent at position 2 of the cyclopropane ring. The compound exhibits a trans configuration, where the bromomethyl and carboxylate groups are on opposite sides of the strained cyclopropane ring. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.07 g/mol (calculated based on analogous ethyl ester data ).
Properties
CAS No. |
452911-16-9 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Bromomethylation: The cyclopropane ring is then functionalized with a bromomethyl group. This can be done by treating the cyclopropane with bromomethylating agents such as bromoform (CHBr3) in the presence of a strong base like sodium hydride (NaH).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Reduction: Formation of primary or secondary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Organic Synthesis
rac-Methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
- Cyclization Reactions : The compound can participate in cyclization reactions to form larger cyclic structures, which are often important in drug design.
Table 1: Common Reactions Involving rac-Methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophile | Amino acid derivatives |
| Cyclization | Formation of larger cyclic compounds | Polycyclic frameworks |
| Reduction | Conversion to alcohols or amines | Alcohol derivatives |
Biological Applications
Research into the biological activity of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate indicates potential interactions with biomolecules. Its structure allows it to mimic certain biological substrates, making it useful for:
- Enzyme Inhibition Studies : The compound can be used to study enzyme mechanisms by acting as an inhibitor or substrate analog.
- Drug Development : Its ability to undergo various transformations makes it a candidate for developing new therapeutic agents targeting specific biological pathways.
Case Study: Enzyme Inhibition
In studies examining enzyme inhibition, rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate was found to effectively inhibit certain proteases by mimicking substrate interactions. This suggests its potential role in designing inhibitors for therapeutic use against diseases involving proteolytic enzymes.
Medicinal Chemistry
The compound's reactivity and structural features have led to its investigation in medicinal chemistry:
- Anticancer Research : Preliminary studies show that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential as antimicrobial agents.
Table 2: Potential Therapeutic Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Anticancer | Investigated for cytotoxicity against cancer cells | Ongoing preclinical trials |
| Antimicrobial | Explored for activity against bacterial infections | Early-stage research |
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it is designed to interact with, such as enzymes or receptors.
Comparison with Similar Compounds
Key Features:
- Structure : The cyclopropane ring imparts significant ring strain, enhancing reactivity. The bromomethyl group (-CH₂Br) serves as a versatile leaving group, enabling nucleophilic substitution reactions.
- Applications : This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules with cyclopropane motifs .
Comparison with Similar Compounds
Below is a detailed comparison of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans with structurally related cyclopropane derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Ester Group Influence :
- The methyl ester in the target compound offers faster hydrolysis kinetics compared to bulkier ethyl or tert-butyl esters, making it preferable for lab-scale reactions .
- Ethyl esters (e.g., Ethyl (1R,2R)-2-(bromomethyl)... ) provide enhanced lipophilicity, which is advantageous in membrane permeability studies .
Substituent Reactivity :
- The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling or amination), whereas aryl-substituted derivatives (e.g., rac-(1R,2R)-2-(4-fluorophenyl)... ) are tailored for aromatic interactions in drug-receptor binding .
- Halogenated phenyl groups (e.g., 3-bromophenyl in Ethyl 2-(3-bromophenyl)... ) enable cross-coupling reactions for complex molecule assembly .
Stereochemical Considerations :
- The trans configuration in the target compound minimizes steric hindrance between substituents, enhancing stability. In contrast, cis isomers (e.g., Ethyl 2-(3-bromophenyl)... with 66:34 cis:trans ratio) may exhibit reduced synthetic utility due to conformational strain .
Biological Relevance :
- Carboxylic acid derivatives (e.g., rac-(1R,2R)-2-(4-fluorophenyl)... ) are directly incorporated into bioactive molecules, such as anti-inflammatory agents .
- Bromomethyl-substituted cyclopropanes are pivotal in prodrug strategies, where the bromine atom is replaced post-synthetically to modulate activity .
Biological Activity
rac-Methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, including a cyclopropane ring and a bromomethyl group, suggest potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrO
- CAS Number : 452911-16-9
The presence of the bromomethyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is largely attributed to its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. This can lead to the formation of various derivatives that may exhibit distinct biological activities. The mechanism is believed to involve:
- Nucleophilic Attack : The bromine atom can be replaced by nucleophiles present in biological systems, leading to modified compounds that may interact with enzymes or receptors.
- Formation of Reactive Intermediates : The compound can generate reactive intermediates that may participate in further chemical transformations within biological systems.
Biological Activity
Research indicates that rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, possibly due to its ability to disrupt cellular processes.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain protein tyrosine phosphatases, which are critical in cell signaling and regulation.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of protein tyrosine phosphatases | |
| Cytotoxicity | Induced cell death in cancer cell lines |
Case Studies
Several studies have explored the biological implications of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate:
-
Study on Antimicrobial Activity :
- A study assessed the compound's efficacy against E. coli and Staphylococcus aureus, demonstrating significant inhibition at varying concentrations. The results indicated a dose-dependent effect, suggesting its potential as an antibacterial agent.
-
Enzyme Inhibition Research :
- In vitro assays showed that rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate inhibited specific protein tyrosine phosphatases involved in cancer progression. These findings highlight its potential role in cancer therapy by modulating signaling pathways.
-
Cytotoxicity Assessment :
- Testing on various human cancer cell lines revealed that the compound induced apoptosis at higher concentrations. This suggests a possible application in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
